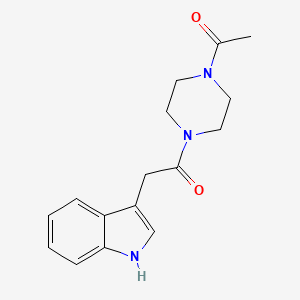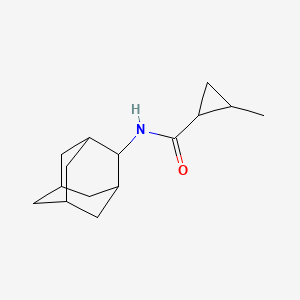
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one, also known as HPI-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is not fully understood. However, studies have suggested that it may act through the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to induce apoptosis in cancer cells and reduce the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has several advantages as a research tool. It is a potent and selective inhibitor of various cellular pathways, making it useful for studying the mechanisms of action of various compounds. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to be effective in various in vitro and in vivo models, making it a versatile research tool. However, the synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is challenging, and researchers may face difficulties in obtaining sufficient quantities of the compound for their experiments.
Future Directions
There are several future directions for research on 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, researchers may investigate the potential applications of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one in the treatment of various diseases, including cancer and neurodegenerative diseases. Further studies may also focus on elucidating the mechanism of action of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one and identifying potential drug targets for the compound.
Conclusion
In conclusion, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is a synthetic compound that has shown significant potential in various fields of research. Its unique structure and potent activity make it a valuable research tool for investigating the mechanisms of action of various compounds. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the development of new therapeutics. Further research is needed to fully understand the potential applications of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one and its mechanism of action.
Synthesis Methods
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is synthesized through a multistep process that involves the reaction of piperidine, indole-3-carboxaldehyde, and 2-oxoacetate. The final product is obtained after purification through column chromatography. The synthesis of 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one is challenging, and researchers have developed various modifications to improve its yield and purity.
Scientific Research Applications
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been tested on various cancer cell lines and has demonstrated significant cytotoxicity. Additionally, 1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one has been shown to inhibit the production of inflammatory cytokines and reduce neuroinflammation.
properties
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-13-4-3-9-18(11-13)16(20)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17,19H,3-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPUSYGTFBSPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CNC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypiperidin-1-yl)-3-(1H-indol-3-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)


![1-acetyl-N-[(2-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7514720.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)